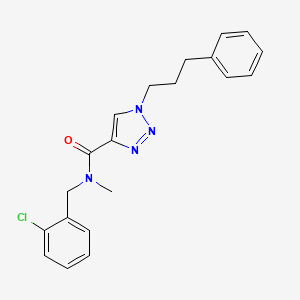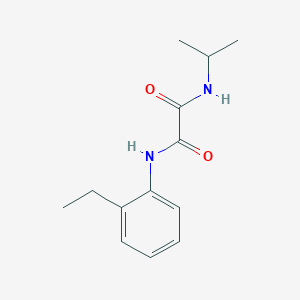![molecular formula C20H23NO4 B5021210 propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5021210.png)
propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. EPPB is a member of the benzoate ester family, which is known for its diverse biological activities.
科学的研究の応用
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has been found to have potential applications in drug discovery, particularly in the development of anticancer agents. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to have anti-inflammatory and antiviral properties, making it a promising candidate for the treatment of various diseases.
作用機序
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate exerts its biological activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and its inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of the viral protease, which is essential for the replication of certain viruses.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce the expression of genes involved in apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV.
実験室実験の利点と制限
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound has also been found to have low toxicity, making it a safe candidate for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in animal models, which can limit its potential for clinical applications.
将来の方向性
There are several future directions for the study of propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the study of this compound in animal models to determine its efficacy and safety in vivo. Additionally, the potential of this compound as a treatment for viral infections and inflammatory diseases should be further explored.
合成法
Propyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate can be synthesized through a multi-step process that involves the reaction of 4-ethylphenol with acetyl chloride, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the esterification of the resulting product with propyl alcohol. This synthesis method has been optimized to produce high yields of this compound with high purity.
特性
IUPAC Name |
propyl 4-[[2-(4-ethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(4-2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGWYUUQDUVEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(isobutylamino)carbonyl]-2-(4-isopropylphenyl)vinyl]-4-methylbenzamide](/img/structure/B5021141.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5021149.png)
![3-{[(4-chlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)

![2-({[2-(2-methyl-4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5021165.png)



![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B5021190.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]benzenesulfonic acid](/img/structure/B5021211.png)
![1-[4-(2-fluorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5021217.png)
![N-[3-(1H-pyrazol-5-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5021225.png)
![5-(ethylthio)-N-[2-(4-methyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide bis(trifluoroacetate)](/img/structure/B5021231.png)
![1-ethoxy-4-[3-(4-ethylphenoxy)propoxy]benzene](/img/structure/B5021236.png)